molecular formula C5H6BrCl3 B14740931 1-Bromo-5,5,5-trichloropent-2-ene CAS No. 4954-44-3

1-Bromo-5,5,5-trichloropent-2-ene

Cat. No.: B14740931
CAS No.: 4954-44-3
M. Wt: 252.4 g/mol
InChI Key: ZNVQMEUSNGGTSM-UHFFFAOYSA-N
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Description

1-Bromo-5,5,5-trichloropent-2-ene is an organic compound with the molecular formula C5H6BrCl3 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5,5,5-trichloropent-2-ene can be synthesized through the halogenation of pentene derivatives. One common method involves the bromination of 5,5,5-trichloropent-2-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the pentene, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenated compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5,5,5-trichloropent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Addition: Formation of dihalogenated or halohydrin products.

Scientific Research Applications

1-Bromo-5,5,5-trichloropent-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of halogenated compound interactions with biological systems.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5,5,5-trichloropent-2-ene involves its reactivity as a halogenated hydrocarbon. The presence of bromine and chlorine atoms makes it a good candidate for nucleophilic substitution and elimination reactions. The molecular targets and pathways involved

Properties

CAS No.

4954-44-3

Molecular Formula

C5H6BrCl3

Molecular Weight

252.4 g/mol

IUPAC Name

1-bromo-5,5,5-trichloropent-2-ene

InChI

InChI=1S/C5H6BrCl3/c6-4-2-1-3-5(7,8)9/h1-2H,3-4H2

InChI Key

ZNVQMEUSNGGTSM-UHFFFAOYSA-N

Canonical SMILES

C(C=CCBr)C(Cl)(Cl)Cl

Origin of Product

United States

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